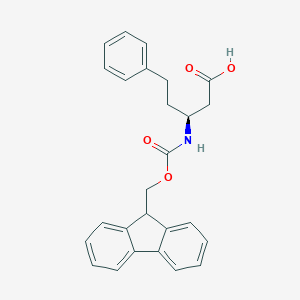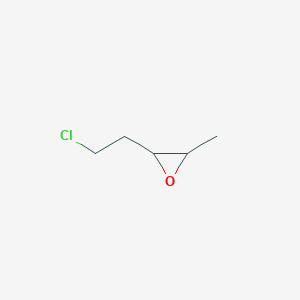
2-(2-Chloroethyl)-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-3-methyloxirane, also known as chloromethyl ethyl ether, is a colorless liquid with a pungent odor. It is a highly reactive compound and has been widely used in the chemical industry as a reagent and intermediate in the synthesis of various organic compounds. Due to its high reactivity, it is also a potent alkylating agent and has been studied extensively for its potential use in cancer chemotherapy.
Mechanism Of Action
The mechanism of action of 2-(2-Chloroethyl)-3-methyloxirane involves the formation of covalent bonds between the alkylating agent and the DNA molecule. The 2-(2-Chloroethyl)-3-methyloxirane group of the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of highly reactive intermediates. These intermediates then react with other nucleophilic groups in the DNA molecule, resulting in the formation of cross-links and adducts. These cross-links and adducts disrupt the normal structure of the DNA molecule, preventing the cancer cells from replicating and dividing.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-Chloroethyl)-3-methyloxirane are primarily related to its alkylating activity. The compound has been shown to be highly toxic to both cancer cells and normal cells, and can cause a wide range of adverse effects, including DNA damage, apoptosis, and cell cycle arrest. In addition, it can also cause damage to other cellular components, such as proteins and lipids, leading to further cellular dysfunction.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Chloroethyl)-3-methyloxirane in lab experiments are primarily related to its high reactivity and potent alkylating activity. It can be used to study the effects of DNA damage and repair, as well as the mechanisms of cell death and apoptosis. However, its high toxicity and potential for causing adverse effects limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with the compound.
Future Directions
There are several future directions for research involving 2-(2-Chloroethyl)-3-methyloxirane. One area of interest is the development of new analogs and derivatives of the compound, with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in combination with other chemotherapeutic agents, to enhance its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to elucidate the mechanisms of action of the compound, and to identify new targets for cancer therapy.
Synthesis Methods
The synthesis of 2-(2-Chloroethyl)-3-methyloxirane can be achieved through the reaction of ethylene oxide with hydrogen chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion attacks the ethylene oxide molecule, resulting in the formation of the 2-(2-Chloroethyl)-3-methyloxirane ethyl ether.
Scientific Research Applications
2-(2-Chloroethyl)-3-methyloxirane has been extensively studied for its potential use in cancer chemotherapy. It is a potent alkylating agent and has been shown to be effective in inhibiting the growth of various cancer cell lines. It works by binding to the DNA molecule and disrupting its structure, thereby preventing the cancer cells from replicating and dividing.
properties
CAS RN |
117553-19-2 |
|---|---|
Product Name |
2-(2-Chloroethyl)-3-methyloxirane |
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9ClO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3 |
InChI Key |
DDLQNHHSWYGUDU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)CCCl |
Canonical SMILES |
CC1C(O1)CCCl |
synonyms |
Oxirane, 2-(2-chloroethyl)-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




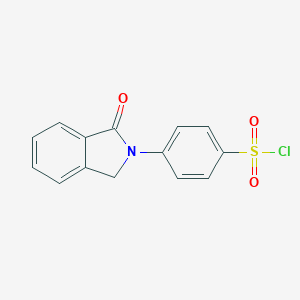



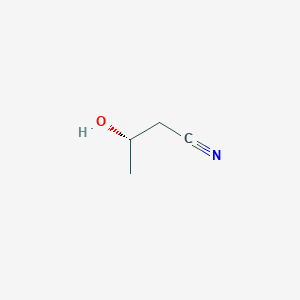
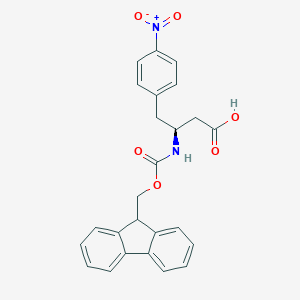
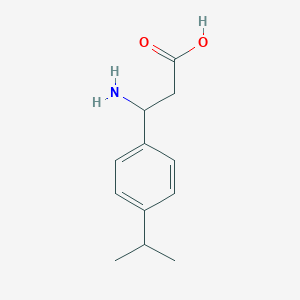
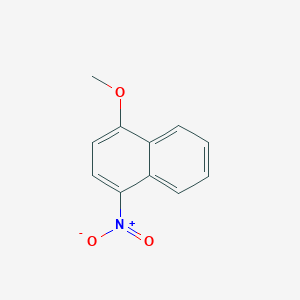
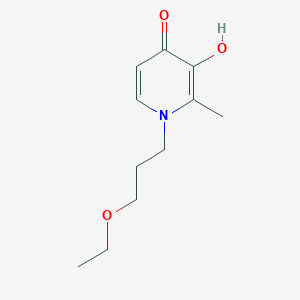
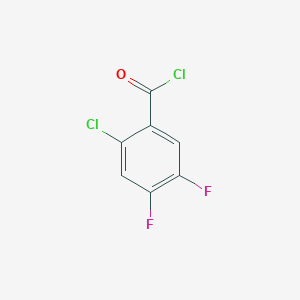
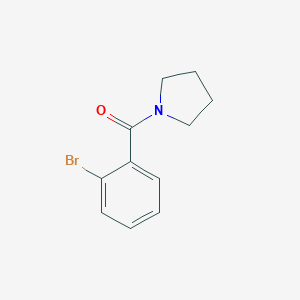
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
